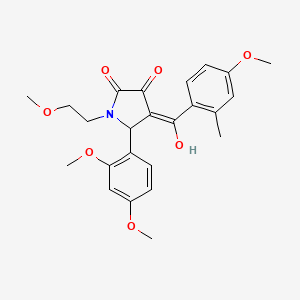![molecular formula C19H21N2OP B5441700 1-[2-(diphenylphosphoryl)ethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5441700.png)
1-[2-(diphenylphosphoryl)ethyl]-3,5-dimethyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(diphenylphosphoryl)ethyl]-3,5-dimethyl-1H-pyrazole is a chemical compound that features a pyrazole ring substituted with a diphenylphosphoryl ethyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(diphenylphosphoryl)ethyl]-3,5-dimethyl-1H-pyrazole typically involves the reaction of 3,5-dimethyl-1H-pyrazole with a diphenylphosphoryl ethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-[2-(diphenylphosphoryl)ethyl]-3,5-dimethyl-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diphenylphosphoryl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as molybdenum oxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of corresponding phosphine oxides.
Reduction: Formation of diphenylphosphine derivatives.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
1-[2-(diphenylphosphoryl)ethyl]-3,5-dimethyl-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[2-(diphenylphosphoryl)ethyl]-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The diphenylphosphoryl group can interact with metal ions, facilitating coordination and catalysis. Additionally, the pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
1-[2-(diphenylphosphoryl)ethyl]-3,5-dimethyl-4-nitro-1H-pyrazole: Similar structure with a nitro group at the 4-position.
N-Alkyl-N-[2-(diphenylphosphoryl)ethyl]amides: Compounds with similar diphenylphosphoryl ethyl groups but different core structures.
Uniqueness
1-[2-(diphenylphosphoryl)ethyl]-3,5-dimethyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring and the presence of the diphenylphosphoryl group. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications in scientific research.
Properties
IUPAC Name |
1-(2-diphenylphosphorylethyl)-3,5-dimethylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N2OP/c1-16-15-17(2)21(20-16)13-14-23(22,18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,15H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZFVJUWBVZBQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N2OP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-pyridin-2-ylmethanone](/img/structure/B5441626.png)
![1-[(dimethylamino)sulfonyl]-N-{2-[methyl(4-methylphenyl)amino]ethyl}-4-piperidinecarboxamide](/img/structure/B5441633.png)

![6-{[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetyl}-2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5441645.png)

![3-{[4-(4-fluorobenzyl)-1,4-diazepan-1-yl]carbonyl}-2,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5441667.png)

![1-[[5-(2,5-Dichlorophenyl)furan-2-yl]methylamino]propan-2-ol;hydrochloride](/img/structure/B5441675.png)
![N-(5-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)acetamide](/img/structure/B5441679.png)
![3-[(2-aminobenzoyl)amino]-2-methylbenzoic acid](/img/structure/B5441684.png)
![2-(2-furyl)-5-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}pyrimidine](/img/structure/B5441692.png)
![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5441697.png)
![3-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoyl]propanoic Acid](/img/structure/B5441710.png)
